Ambigol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

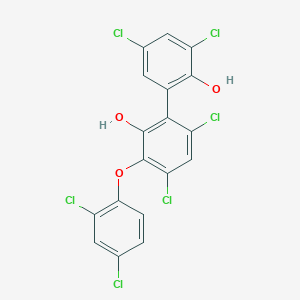

Ambigol A is a natural product found in Stigonemataceae with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ambigol A exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including Bacillus megaterium and Staphylococcus aureus, with low minimum inhibitory concentration (MIC) values. Specifically, studies have reported MIC values as low as 78 ng/mL against Bacillus anthracis and Mycobacterium tuberculosis .

Case Study: Inhibition of Pathogenic Bacteria

A study conducted by Pinto-Coelho et al. demonstrated that this compound effectively inhibited the growth of pathogenic bacteria in vitro. The compound was tested against a range of bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .

| Bacterial Strain | MIC (ng/mL) |

|---|---|

| Bacillus anthracis | 78 |

| Staphylococcus aureus | 100 |

| Mycobacterium tuberculosis | 100 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth, particularly in Candida albicans and Aspergillus niger .

Case Study: Antifungal Efficacy

Research conducted on the antifungal potential of this compound revealed that it could inhibit the growth of Candida albicans at concentrations lower than those typically required for conventional antifungal agents. This suggests that this compound may be a valuable candidate for developing new antifungal therapies .

| Fungal Strain | IC50 (µM) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 10 |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antifungal applications. Preliminary studies indicate that it may possess anti-inflammatory and anticancer properties. For instance, this compound has been shown to reduce inflammation markers in cell lines and exhibit cytotoxic effects on cancer cells .

Case Study: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. This effect was observed at concentrations as low as 10 µM, suggesting that further research could explore its application in treating inflammatory diseases .

Analyse Chemischer Reaktionen

Halogenation of Monomeric Precursors

Ambigol A biosynthesis begins with the chlorination of 4-hydroxybenzoic acid (4-HBA) derivatives:

-

Ab10 (FAD-dependent halogenase) chlorinates 4-HBA at the meta position, forming 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) .

-

Ab1 further chlorinates 3-Cl-4-HBA to yield 2,4-dichlorophenol (12) , the primary monomeric building block .

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Ab10 | 4-HBA | 3-Cl-4-HBA | Meta-chlorination |

| Ab1 | 3-Cl-4-HBA | 2,4-dichlorophenol (12 ) | Ortho-chlorination |

Oxidative Coupling Reactions Catalyzed by Cytochrome P450 Enzymes

This compound assembly involves two cytochrome P450 enzymes (Ab2 and Ab3 ) that mediate distinct coupling modes:

Ab2: C–O–C Bond Formation

-

Oxidizes 12 to form a biaryl ether dimer (36 ), identified as 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol .

-

Reaction confirmed via in vitro assays (HPLC-MS, NMR) showing exclusive ether linkage .

Ab3: C–C Bond Formation

-

Catalyzes C–C coupling between 12 and 13 (3,5-dichloro-4-hydroxybenzoic acid) to generate 35 (3,3′,5,5′-tetrachloro-[1,1′-biphenyl]-2,2′-diol) .

| Enzyme | Substrates | Product | Coupling Type | Yield |

|---|---|---|---|---|

| Ab2 | 12 | 36 (biaryl ether) | C–O–C | >90% |

| Ab3 | 12 + 13 | 35 (biaryl) | C–C | 75% |

Stepwise Assembly of this compound

The final structure arises from iterative coupling:

Key Evidence :

-

Co-incubation of 35 and 12 with Ab2 yielded this compound, confirmed by HPLC-MS retention time matching authentic standards .

-

In vivo feeding experiments with deuterated 12 traced incorporation into the final product .

Structural Confirmation and Selectivity

Eigenschaften

CAS-Nummer |

151487-20-6 |

|---|---|

Molekularformel |

C18H8Cl6O3 |

Molekulargewicht |

485 g/mol |

IUPAC-Name |

3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H |

InChI-Schlüssel |

AHLSIYMTIQLHAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Key on ui other cas no. |

151487-20-6 |

Synonyme |

ambigol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.